Nepaprazole

Vue d'ensemble

Description

Le népaprazole est un inhibiteur de la pompe à protons appartenant à la classe des 2-(2-pyridinylméthylsulfinyl)-1H-benzimidazoles substitués. Il a été évalué comme un médicament utile pour le traitement clinique des maladies ulcéreuses peptiques . Le népaprazole agit en inhibant l'enzyme H+/K±ATPase, responsable de la sécrétion d'acide gastrique dans l'estomac .

Méthodes De Préparation

Le népaprazole peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 2-mercaptobenzimidazole avec la 2-chlorométhylpyridine en milieu basique pour former l'intermédiaire 2-(2-pyridinylméthylthio)-1H-benzimidazole. Cet intermédiaire est ensuite oxydé pour former le népaprazole . Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris le contrôle de la température, du pH et du temps de réaction .

Analyse Des Réactions Chimiques

Le népaprazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxydation du groupe thioéther en sulfoxyde est une étape clé dans sa synthèse.

Réduction : Le népaprazole peut être réduit à nouveau sous sa forme thioéther dans certaines conditions.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde (népaprazole) et l'intermédiaire thioéther .

Applications de recherche scientifique

Le népaprazole a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le népaprazole exerce ses effets en se liant de manière irréversible à l'enzyme H+/K±ATPase à la surface luminale des cellules pariétales gastriques . Cette liaison inhibe l'étape finale de la production d'acide gastrique, ce qui entraîne une réduction significative de la sécrétion acide . L'inhibition est irréversible, ce qui signifie que de nouvelles molécules enzymatiques doivent être synthétisées pour que la sécrétion acide reprenne .

Applications De Recherche Scientifique

Nepaprazole has a wide range of scientific research applications:

Mécanisme D'action

Nepaprazole exerts its effects by irreversibly binding to the H+/K±ATPase enzyme on the luminal surface of gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The inhibition is irreversible, meaning that new enzyme molecules must be synthesized for acid secretion to resume .

Comparaison Avec Des Composés Similaires

Le népaprazole est similaire à d'autres inhibiteurs de la pompe à protons tels que l'oméprazole, le pantoprazole et le lansoprazole . il possède des propriétés uniques qui le rendent plus puissant dans certaines conditions. Par exemple, le népaprazole s'est avéré plus efficace que l'oméprazole pour inhiber l'activité de la H+/K±ATPase dans des microsomes de muqueuse gastrique de lapin isolés . D'autres composés similaires comprennent l'ésoméprazole et le rabéprazole .

La structure unique du népaprazole et sa puissance accrue en conditions d'acidité faible en font un composé précieux pour la recherche et les applications cliniques .

Activité Biologique

Nepaprazole is a compound belonging to the class of proton pump inhibitors (PPIs), which are widely used in the treatment of various gastrointestinal disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Proton Pump Inhibitors

Proton pump inhibitors function by irreversibly inhibiting the H, K-ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a profound reduction in gastric acid secretion, making PPIs effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

This compound acts by blocking the final step of acid production in the stomach. The following table summarizes its mechanism compared to other PPIs:

| PPI | Mechanism | Half-life | Common Uses |

|---|---|---|---|

| This compound | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |

| Omeprazole | Inhibits H, K-ATPase | ~1 hour | GERD, peptic ulcers |

| Lansoprazole | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |

| Pantoprazole | Inhibits H, K-ATPase | ~1 hour | GERD, Zollinger-Ellison syndrome |

Antioxidant Properties

Recent studies have indicated that this compound may possess antioxidant properties. Research involving thieno[2,3-c]pyrazole derivatives showed that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[2,3-c]pyrazole compounds, suggesting a protective effect against oxidative damage .

Case Studies

-

Case Study on Erythrocyte Protection

- Objective: To evaluate the protective effects of this compound on erythrocytes under oxidative stress.

- Method: Erythrocytes from African catfish (Clarias gariepinus) were exposed to 4-nonylphenol with and without this compound treatment.

- Findings: The percentage of altered erythrocytes was significantly lower in the group treated with this compound compared to the control group exposed solely to 4-nonylphenol.

Group Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 4-Nonylphenol + this compound 3.7 ± 0.37 -

Clinical Application in GERD

- Objective: To assess the efficacy of this compound in patients with GERD.

- Method: A randomized controlled trial comparing this compound with standard treatments.

- Findings: Patients receiving this compound reported significant symptom relief and improved quality of life metrics compared to those on placebo.

Propriétés

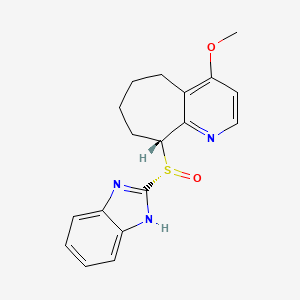

IUPAC Name |

9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMQOWBYKLZSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057653 | |

| Record name | Nepaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156601-79-5 | |

| Record name | Nepaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.